N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide
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Overview
Description
N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide typically involves the condensation of an appropriate quinazolinone derivative with a suitable amide. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like methanesulfonic acid under reflux conditions . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone ring, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide involves its interaction with specific molecular targets within biological systems. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Indole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole Derivatives: These compounds also possess a heterocyclic ring and are used in various medicinal and industrial applications.
Uniqueness
N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties
Biological Activity
N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₅H₁₃N₃O₂
- Molecular Weight : 299.35 g/mol
The structure features a quinazoline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific arrangement of functional groups contributes to its reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds containing the quinazoline scaffold exhibit a variety of biological activities. Here are some key findings related to the biological activity of this compound:
- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that similar compounds effectively induced apoptosis in human breast cancer cells by activating specific signaling pathways (e.g., caspase activation) .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Quinazoline derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against specific bacterial strains | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Detailed Research Findings
- Anticancer Mechanism : A study published in a peer-reviewed journal highlighted that this compound activates apoptotic pathways in MCF-7 breast cancer cells. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Antimicrobial Testing : In vitro tests conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its effectiveness compared to standard antibiotics .
- Inflammation Model Studies : Animal model studies indicated that treatment with this quinazoline derivative resulted in reduced inflammation markers in serum samples following induced inflammatory responses. This suggests potential therapeutic applications in chronic inflammatory conditions .
Properties
IUPAC Name |
N-(3-ethyl-2-oxoquinazolin-4-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-17-12(16-13(18)9(2)3)10-7-5-6-8-11(10)15-14(17)19/h5-9H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGVBYWMGVDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820520 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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